4-Aminophenyl hydrogen sulfate

Description

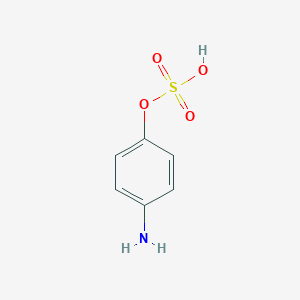

Structure

3D Structure

Properties

IUPAC Name |

(4-aminophenyl) hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H,7H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEGXIBXYHERSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50935479 | |

| Record name | 4-Aminophenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15658-52-3 | |

| Record name | 4-Aminophenyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015658523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINOPHENYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/286703H3MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Aminophenyl Hydrogen Sulfate

Established Synthetic Pathways and Refinements

Traditional synthesis of aminophenyl sulfate (B86663) derivatives often begins with readily available aromatic precursors, which undergo a series of chemical transformations to introduce the required amino and sulfate functionalities.

Acetanilide (B955) serves as a common and cost-effective starting material for the synthesis of 4-aminophenyl hydrogen sulfate derivatives. google.comiscience.in The acetyl group protects the amine functionality during the initial aggressive reaction steps, preventing unwanted side reactions and directing subsequent substitutions to the para position of the benzene (B151609) ring. google.com The synthesis of 4-aminoacetanilide from p-phenylenediamine (B122844) is also a well-established route. chemicalbook.com

A typical synthetic sequence starting from acetanilide involves several key stages. One method involves the nitration of acetanilide, followed by reduction of the nitro group, diazotization of the resulting amine, and finally, hydrolysis to yield the desired product. researchgate.net This multi-step approach allows for controlled functionalization of the aromatic ring.

A well-documented industrial process for producing a key derivative, 2-((4-Aminophenyl)sulfonyl)ethyl hydrogen sulfate (also known as Parabase Ester), illustrates the strategic introduction of the necessary functional groups. google.com This process involves a carefully orchestrated sequence of reactions:

Sulphochlorination: The process begins with the sulphochlorination of acetanilide. This is typically achieved by reacting acetanilide with chlorosulfonic acid and thionyl chloride. The presence of a bromide or iodide catalyst can enhance the reaction. This step introduces the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring, primarily at the para position, yielding p-acetanilide sulfonyl chloride. google.com

Reduction: The resulting p-acetanilide sulfonyl chloride is then reduced to a sulfinate. This transformation is commonly carried out using a reducing agent like sodium sulfite (B76179) in an aqueous solution. google.com

Saponification: Following the reduction, the N-acetyl protecting group is removed through saponification. This is typically achieved by hydrolysis under basic conditions, which regenerates the free amino group (-NH₂) to form p-aminobenzenesulfinate. google.com

Ethoxylation and Esterification: The final steps involve the ethoxylation and subsequent esterification of the sulfinate intermediate. This two-step process introduces the 2-(sulfooxy)ethylsulfonyl group, completing the synthesis of 2-((4-Aminophenyl)sulfonyl)ethyl hydrogen sulfate. google.com

This pathway highlights a classic strategy where functional groups are introduced sequentially, with the use of a protecting group to ensure the desired regioselectivity and chemical outcome.

| Reaction Step | Reagents | Intermediate/Product | Reference |

| Sulphochlorination | Acetanilide, Chlorosulfonic acid, Thionyl chloride | p-Acetamido-benzenesulfochloride | google.com |

| Reduction | p-Acetamido-benzenesulfochloride, Sodium sulfite | p-Acetaminobenzenesulfinate | google.com |

| Saponification | p-Acetaminobenzenesulfinate, Base (e.g., NaOH) | p-Aminobenzenesulfinate | google.com |

| Ethoxylation/Esterification | p-Aminobenzenesulfinate | 2-((4-Aminophenyl)sulfonyl)ethyl hydrogen sulfate | google.com |

Novel and Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly synthetic methods. While specific novel methods for this compound are not extensively documented, trends in related organic syntheses indicate potential future directions. diva-portal.org These include the use of base-metal catalysts instead of precious metals, employing light (photocatalysis) or electricity (electrocatalysis) as energy sources, and immobilizing homogeneous catalysts to facilitate recycling. diva-portal.org

For instance, a safer and more economical method for the reduction of a nitro group in a related synthesis avoids high-pressure hydrogen gas and expensive hydrogenation catalysts by using sodium hydrosulfite. google.com This approach is considered more environmentally friendly as it allows for product crystallization in water. google.com Another sustainable approach involves the use of recyclable Brønsted acid catalysts, such as charge-assisted hydrogen-bonded organic frameworks (CAHOFs), which have shown efficacy in reactions like epoxide alcoholysis and Diels-Alder reactions. beilstein-journals.org The application of such principles could lead to greener synthetic routes for this compound and its derivatives.

Synthesis of Key Intermediates and Related Functionalized Analogs

The synthesis of key intermediates is fundamental to the production of the final target compounds. These intermediates often possess the core structure that is further functionalized.

2-((4-Aminophenyl)sulfonyl)ethyl hydrogen sulfate (CAS 2494-89-5) is a vital intermediate, particularly in the synthesis of reactive dyes like Reactive Black 5. chemicalbook.comeuropa.eu Its synthesis, as outlined previously, starts from acetanilide and proceeds through sulphochlorination, reduction, saponification, and finally ethoxylation and esterification. google.com

An alternative approach to a similar core structure, 4-aminophenyl-β-hydroxyethylsulfone, starts from p-nitrochlorobenzene. google.com This process involves:

Reaction with mercaptoethanol to form p-nitrophenyl-β-hydroxyethyl sulfide (B99878).

Oxidation of the sulfide to the corresponding sulfone using an oxidizing agent like hydrogen peroxide with a sodium tungstate (B81510) catalyst.

Reduction of the nitro group to an amino group, which can be achieved through various methods, including catalytic hydrogenation. google.com

This intermediate can then be sulfated to yield the final product.

Several fundamental reaction types are employed in the synthesis of this compound and its precursors.

Condensation: Condensation reactions are used to build larger molecules. For example, the synthesis of 4-aminodiphenylamine (4-ADPA), a related compound, involves the condensation of nitrobenzene (B124822) and aniline (B41778) under alkaline conditions. google.com Condensation of 4-aminoacetanilide with aldehydes is also a known reaction to form Schiff bases, which can be further modified. iscience.in

Catalytic Oxidation: This is a key step in converting sulfide intermediates to sulfones. The oxidation of p-nitrophenyl-β-hydroxyethyl sulfide to the sulfone is efficiently catalyzed by sodium tungstate in the presence of hydrogen peroxide. google.com

Catalytic Hydrogenation: This is the most common and efficient method for reducing aromatic nitro groups to primary amines. drhazhan.com The reduction of 4-nitroacetanilide to 4-aminoacetanilide is often performed using a hydrogenation catalyst. wikipedia.org Similarly, the nitro group of 4-nitrophenyl-β-hydroxyethylsulfone can be reduced to an amine via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). google.comgoogle.com Homogeneous hydrogenation is also a powerful tool for converting unsaturated substrates into valuable products. researchgate.net

Homogeneous Esterification: This reaction is crucial for introducing the sulfate ester group. While heterogeneous catalysts are common, homogeneous catalysis offers an alternative approach. researchgate.net The final step in the synthesis of 2-((4-Aminophenyl)sulfonyl)ethyl hydrogen sulfate involves an esterification reaction to form the sulfate ester from the corresponding alcohol. google.com

| Reaction Type | Example Application | Key Reagents/Catalysts | Reference |

| Condensation | Formation of 4-nitrosodiphenylamine | Nitrobenzene, Aniline, Alkaline catalyst | google.com |

| Catalytic Oxidation | Sulfide to Sulfone | Hydrogen peroxide, Sodium tungstate | google.com |

| Catalytic Hydrogenation | Nitro to Amino group reduction | H₂, Pd/C, Platinum/carbon | google.comgoogle.com |

| Homogeneous Esterification | Formation of sulfate ester | Alcohol, Sulfating agent | google.comresearchgate.net |

Control of Impurities and Purity Assessment in Synthetic Processes (e.g., p-chloroaniline contamination)

The control of impurities is a critical aspect of the synthesis of this compound and its derivatives, directly impacting the final product's quality, safety, and efficacy in subsequent applications, such as dye manufacturing. A significant challenge in traditional synthetic routes is the formation and persistence of hazardous impurities, with p-chloroaniline being a notable example. google.com

p-Chloroaniline Contamination and Control

In conventional synthesis processes for related compounds like ethanol-2-(4-aminophenyl)-sulfonyl hydrogen sulfate (also known as parabase ester), the contamination arises during the sulfochlorination step. google.com The process typically begins with the acylation of aniline to acetanilide, which is then reacted with chlorosulfonic acid and thionyl chloride to produce p-acetanilide sulfochloride. During this sulfochlorination, a side reaction involving nuclear chlorination occurs, leading to the formation of p-chloroacetanilide (B1165894) as a by-product. google.com This impurity is carried through the subsequent synthesis stages and ultimately appears as p-chloroaniline in the final product. google.com Depending on the manufacturing conditions, the concentration of p-chloroaniline can range from 500 to 2000 ppm. google.com Given that p-chloroaniline is classified as a carcinogen in animal studies, its presence is a significant toxicological concern. google.com

Research has led to advanced methods to mitigate this contamination. One patented process focuses on modifying the initial sulfochlorination step. By introducing a bromide and/or an iodide catalyst during the reaction of acetanilide with chlorosulfonic acid and thionyl chloride, the formation of the p-chloroacetanilide by-product is significantly suppressed. google.com This method has been shown to reduce the p-chloroaniline content in the final product to levels below 200 ppm, with optimal conditions achieving concentrations between 10 and 40 ppm. google.com

Table 1: Effect of Catalysts on p-Chloroaniline Impurity Levels

| Synthetic Step | Conventional Method (ppm p-chloroaniline) | Modified Method with Bromide/Iodide Catalyst (ppm p-chloroaniline) |

| Final Product | 500 - 2000 google.com | < 200 (preferably 10 - 100) google.com |

Alternative Synthetic Routes for Higher Purity

To circumvent the issues associated with traditional reagents like chlorosulfonic acid, alternative synthetic pathways have been developed for structurally similar compounds such as 4-amino-phenyl-beta-hydroxyethyl sulfone sulfate. One such method avoids the use of chlorosulfonic acid entirely, resulting in fewer by-products, easier separation, and a significant reduction in wastewater generation. google.com

This improved process involves several stages:

Condensation of a nitro halogeno benzene with beta-mercaptoethanol. google.com

Catalytic oxidation using hydrogen peroxide to form 4-nitrobenz-beta-hydroxyethyl sulfone. google.com

Catalytic hydrogenation to reduce the nitro group to an amino group, yielding 4-amino-phenyl-beta-hydroxyethyl sulfone. google.com

Homogeneous esterification with sulfuric acid to produce the final product. google.com

This method yields a product with high purity, where the amino number and ester number are consistently high, indicating a more complete and cleaner reaction. google.com The difference between these two values, which is a measure of purity, is typically less than 2%. google.com

Table 2: Purity and Yield Data from an Alternative Synthetic Method

| Parameter | Result |

| Amino Value | > 97.0% google.com |

| Ester Value | > 95.0% google.com |

| Difference between Amino and Ester Value | < 2% google.com |

| Overall Yield (from p-Nitrophenyl chloride) | 76% google.com |

Purity assessment in these processes relies on established analytical techniques. High-Performance Liquid Chromatography (HPLC) is commonly used to determine the purity of the final product and quantify impurities. tcichemicals.com Titration methods, such as neutralization titration, are also employed to ascertain purity levels. tcichemicals.com For instance, commercial grades of 2-[(4-Aminophenyl)sulfonyl]ethyl Hydrogen Sulfate are often specified with a purity of over 95.0% as determined by both HPLC and neutralization titration. tcichemicals.com

Elucidating Reactivity and Reaction Mechanisms of 4 Aminophenyl Hydrogen Sulfate

Mechanistic Studies of Sulfate (B86663) Ester Hydrolysis and Stability

Aryl sulfate esters, such as 4-Aminophenyl hydrogen sulfate, exhibit susceptibility to hydrolysis, a reaction that involves the cleavage of the sulfate ester bond. This process is significantly influenced by pH and temperature. Under acidic or basic conditions, the ester linkage can be broken to yield 4-aminophenol (B1666318) and sulfuric acid.

The stability of the sulfate ester is a critical consideration for its storage and handling. To prevent premature hydrolysis, it is recommended to store the compound in a dark place under an inert atmosphere at room temperature. guidechem.com For similar sulfated compounds, stability testing often involves accelerated degradation studies under various pH, temperature, and humidity conditions, with techniques like HPLC used to monitor the integrity of the sulfate ester bond.

The mechanism of hydrolysis typically involves nucleophilic attack at the sulfur atom or the carbon atom of the C-O-S linkage. In acidic conditions, the sulfate group can be protonated, making it a better leaving group and facilitating cleavage. Conversely, under alkaline conditions, the reaction can proceed via nucleophilic attack by a hydroxide (B78521) ion. The Hammett acidity function is a key parameter in understanding the compound's behavior in strong acids like concentrated sulfuric acid (CSA), where extensive protonation occurs. mit.edu

Transformations Involving the Aromatic Amino Group

The aromatic amino group is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

The primary amino group of this compound can be readily converted into a diazonium salt. This reaction, known as diazotization, is typically carried out by treating the amine with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5°C). uminho.ptijsr.net The resulting diazonium salt is highly reactive. ontosight.ai

These diazonium salts are valuable electrophiles in azo coupling reactions. scispace.comlibretexts.org They react with electron-rich aromatic compounds (coupling components), such as phenols or other anilines, to form highly colored azo compounds. ontosight.ailibretexts.org This reaction is fundamental to the synthesis of azo dyes. ijsr.neteuropa.eu The pH of the reaction medium is crucial: acidic conditions (pH < 6) are typically used when coupling to amino groups, while alkaline conditions (pH > 7.5) are preferred for coupling to phenolic compounds. libretexts.org For example, the diazonium salt derived from a related compound, 2-[(4-aminophenyl)sulfonyl]ethyl hydrogen sulfate, is coupled with various cyanurated H-acid components to produce monoazo reactive dyes. ijsr.net

The general mechanism involves the electrophilic attack of the diazonium ion on the activated aromatic ring of the coupling component, followed by deprotonation to restore aromaticity and form the stable azo bridge (-N=N-).

The amino group can act as a nucleophile, participating in addition and condensation reactions. A notable example is the reaction of a related compound, 2-((4-aminophenyl)sulfonyl)ethyl hydrogen sulfate, with the bifunctional molecule alendronic acid. acs.orgacs.org This one-pot synthesis is studied to produce key intermediates for self-dispersion dyes. acs.orgacs.org

The reaction mechanism and kinetics have been investigated using both experimental methods and density functional theory (DFT) calculations. acs.orgacs.org Kinetic experiments for this condensation were conducted between 288.15 K and 303.15 K to determine the reaction rate constants at different temperatures. acs.orgacs.org The activation energy and pre-exponential factor can then be calculated using the Arrhenius relationship. acs.org This type of nucleophilic addition pathway, where an amine attacks a suitable electrophilic site, is a common strategy in organic synthesis. acs.org

Table 1: Kinetic Parameters for the Condensation of 2-((4-aminophenyl)sulfonyl)ethyl hydrogen sulfate with Alendronic Acid This table presents hypothetical data based on the described research acs.orgacs.org to illustrate the type of kinetic information obtained from such studies.

| Temperature (K) | Rate Constant (k) (L·mol⁻¹·s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) |

|---|---|---|---|

| 288.15 | 0.015 | 55.2 | 1.2 x 10⁷ |

| 293.15 | 0.028 | 55.2 | 1.2 x 10⁷ |

| 298.15 | 0.051 | 55.2 | 1.2 x 10⁷ |

Reactivity of the Hydrogen Sulfate Moiety

The hydrogen sulfate group is an effective leaving group, particularly in elimination reactions, and can also participate in esterification processes.

In derivatives of this compound that possess a β-hydrogen, such as 2-[(4-aminophenyl)sulfonyl]ethyl hydrogen sulfate, the sulfate group can be eliminated to form a highly reactive vinyl sulfone moiety (-SO2CH=CH2). uminho.pt This β-elimination reaction is a key step in the activation of many reactive dyes. uminho.pt The protected sulfatoethylsulfone form is stable for storage, but under alkaline conditions (as used in dyeing processes), it readily eliminates the sulfate group to generate the vinyl sulfone in situ. uminho.pt

The vinyl sulfone group is a potent Michael acceptor, meaning it can react with nucleophiles, such as those found in textile fibers (e.g., the hydroxyl groups of cellulose (B213188) or the amino groups of wool), to form a stable covalent bond. uminho.pt This reaction mechanism is an example of an elimination-addition pathway. acs.org

The hydrogen sulfate group itself is an ester of sulfuric acid. While direct esterification or transesterification starting from the sulfate ester is less common than its role as a leaving group, the principles of esterification kinetics are relevant to its synthesis and potential side reactions. The synthesis of 4-aminophenyl-beta-hydroxyethyl sulfone sulfate, for instance, involves a final step of homogeneous esterification with sulfuric acid. google.com

Kinetic studies of esterification and transesterification reactions are crucial for process optimization. semanticscholar.org These reactions are often modeled using pseudo-homogeneous reversible or irreversible kinetic models. semanticscholar.orgresearchgate.net Key parameters investigated include temperature, reactant molar ratios, and catalyst loading. mdpi.comresearchgate.net The activation energy (Ea) is a critical value determined from these studies, indicating the temperature sensitivity of the reaction rate. For various esterification processes, activation energies can range significantly, for example from 33.2 kJ/mol to 83.9 kJ/mol, depending on the specific reactants and catalysts. mdpi.com

Table 2: General Factors Influencing Esterification/Transesterification Kinetics

| Parameter | Effect on Reaction Rate | Typical Kinetic Model Assumption |

|---|---|---|

| Temperature | Increases rate (follows Arrhenius equation) | Second-order reversible/irreversible |

| Catalyst | Increases rate (e.g., H₂SO₄, solid acids) | Pseudo-homogeneous |

| Molar Ratio | Can increase rate up to an optimal point | First or second-order dependence |

| Agitation Speed | Can increase rate by overcoming mass transfer limits | N/A |

Advanced Kinetic and Thermodynamic Investigations

Comprehensive kinetic and thermodynamic data for this compound are not extensively documented in readily accessible literature. The following sections outline the types of investigations that would be necessary to fully characterize its reactivity profile.

To date, specific studies detailing the rate laws, rate constants, and activation parameters for reactions involving this compound, such as its hydrolysis, are not prominently available. For analogous compounds like paracetamol sulfate, the hydrolysis kinetics have been studied, revealing a significant dependence on temperature. For instance, the activation energy for paracetamol sulfate hydrolysis has been determined to be approximately 68.13 kJ/mol. smolecule.com This type of analysis for this compound would involve monitoring the concentration of the reactant over time under various conditions to determine the reaction order and calculate the rate constant.

The Arrhenius relationship, expressed as:

k = A * e^(-Ea / (R * T))

where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature

would be crucial in determining the activation energy for its decomposition or other reactions. Such data would be invaluable for optimizing reaction conditions in industrial applications.

A hypothetical data table for the hydrolysis of this compound, based on the kind of data that would be collected in such a study, is presented below.

Hypothetical Kinetic Data for the Hydrolysis of this compound

| Temperature (K) | Initial Concentration (mol/L) | Measured Rate (mol/L·s) | Calculated Rate Constant (s⁻¹) (Assuming First-Order) |

| 353 | 0.1 | 1.5 x 10⁻⁵ | 1.5 x 10⁻⁴ |

| 363 | 0.1 | 3.2 x 10⁻⁵ | 3.2 x 10⁻⁴ |

| 373 | 0.1 | 6.8 x 10⁻⁵ | 6.8 x 10⁻⁴ |

| 383 | 0.1 | 1.4 x 10⁻⁴ | 1.4 x 10⁻³ |

Note: This table is illustrative and does not represent actual experimental data.

From such data, an Arrhenius plot (ln(k) vs. 1/T) could be generated to calculate the activation energy.

The reactivity of this compound is expected to be significantly influenced by the solvent, temperature, and the presence of catalysts.

Solvent Effects: The polarity and proticity of the solvent would likely play a crucial role in the reaction rates. For hydrolysis reactions, polar protic solvents like water would be expected to facilitate the reaction by stabilizing the transition state. In the context of the Boyland-Sims oxidation, where 4-aminophenyl sulfate is an intermediate, the reaction medium's pH is a critical factor. researchgate.netacs.org

Temperature Effects: As with most chemical reactions, an increase in temperature would generally lead to an increase in the reaction rate for processes involving this compound, in accordance with the Arrhenius equation. The thermal decomposition of related compounds like peroxydisulfate, which is used in reactions involving 4-aminophenyl sulfate, shows a strong temperature dependence. acs.org

Catalysis: The hydrolysis of aryl sulfates can be catalyzed by acids or bases. Acid catalysis would involve protonation of the sulfate group, making it a better leaving group. Base-catalyzed hydrolysis, on the other hand, would likely proceed via nucleophilic attack of a hydroxide ion. In enzymatic systems, sulfatase enzymes can efficiently catalyze the hydrolysis of sulfate esters.

Illustrative Table of Influencing Factors on Reaction Rate

| Factor | Condition | Expected Effect on Hydrolysis Rate | Rationale |

| Solvent | Increasing Polarity | Increase | Stabilization of charged intermediates and transition states. |

| Temperature | Increase | Increase | Provides more kinetic energy to overcome the activation energy barrier. acs.org |

| pH | Low (Acidic) | Increase | Protonation of the sulfate group facilitates its departure as a leaving group. |

| pH | High (Basic) | Increase | Nucleophilic attack by hydroxide ions on the sulfur atom or aromatic ring. |

| Catalyst | Sulfatase Enzyme | Significant Increase | Provides an alternative reaction pathway with a lower activation energy. |

Note: This table is based on general chemical principles and not on specific experimental data for this compound.

Exploration of Reaction Networks and Identification of Intermediates

The primary reaction pathway for this compound that is alluded to in the literature is its role in the Boyland-Sims oxidation of aniline (B41778). researchgate.netacs.org In this process, aniline reacts with a persulfate, and 4-aminophenyl sulfate is formed as a key intermediate.

This intermediate can then undergo further reactions:

Hydrolysis: The most straightforward reaction is the hydrolysis of the sulfate group to yield p-aminophenol. This reaction is pH-dependent. researchgate.netfrontiermaterials.net

Rearrangement and Oxidation: In the context of the Boyland-Sims oxidation, the formation of 4-aminophenyl sulfate is part of a rearrangement process. It can be further oxidized and participate in coupling reactions.

Formation of Oligoanilines: this compound can react with aniline or other intermediates in a series of conjugate 1,4-Michael-type additions and reoxidation/coupling steps to form oligoaniline products. researchgate.netacs.org During this process, the hydrolysis of the sulfate group is a competing reaction. researchgate.netfrontiermaterials.net

The identification of intermediates in these complex reaction networks would typically involve techniques such as:

Spectroscopy (NMR, IR, UV-Vis): To identify the structures of transient species.

Mass Spectrometry: To determine the mass-to-charge ratio of intermediates.

Chromatography (HPLC, GC): To separate and identify different components of the reaction mixture at various time points.

A simplified proposed reaction network involving this compound is depicted below:

Aniline + Persulfate → [Intermediate Complex] → this compound

This compound + H₂O → p-Aminophenol + H₂SO₄

This compound + Aniline/Oligoanilines → Higher Molecular Weight Oligoanilines

Further research is necessary to fully map out the intricate reaction networks and definitively identify all intermediates and products under various reaction conditions.

Applications of 4 Aminophenyl Hydrogen Sulfate and Its Derivatives in Specialized Fields

Role in Organic Synthesis as a Versatile Reagent for Introducing Amino and Sulfate (B86663) Moieties

4-Aminophenyl hydrogen sulfate serves as a valuable reagent in organic synthesis, providing a straightforward method for incorporating both amino and sulfate groups into various molecular frameworks. guidechem.com Its utility stems from the reactivity of its functional groups, which can participate in a range of chemical transformations. The amino group can act as a nucleophile or be diazotized to form a reactive diazonium salt, while the sulfate group can be involved in substitution reactions or act as a leaving group. This dual functionality makes it a versatile building block for the synthesis of a wide array of organic compounds. guidechem.com

A notable derivative, 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate, is also a key intermediate in numerous organic syntheses. guidechem.comlookchem.com This compound, often referred to as vinyl sulfone para-base ester, is instrumental in introducing the vinyl sulfone group, a critical reactive moiety in many applications. wikipedia.org The synthesis of this intermediate itself involves a multi-step process, including the sulfonation of an aniline (B41778) derivative. google.com

Table 1: Key Reagents in Organic Synthesis

| Compound Name | CAS Number | Key Applications |

|---|---|---|

| This compound | 63084-98-0 | Introduction of amino and sulfate moieties. guidechem.com |

Development of Advanced Dyes and Pigments

The derivatives of this compound are pivotal in the dye and pigment industry, particularly in the creation of advanced colorants with enhanced properties.

Self-Dispersion Dyes

Recent research has focused on the use of 2-[(4-aminophenyl)sulfonyl]ethyl hydrogen sulfate in the synthesis of self-dispersion dyes. acs.orgacs.org These dyes are engineered to be easily dispersible in water without the need for additional dispersing agents, which is environmentally advantageous. In one approach, this compound is reacted with alendronic acid to create a key intermediate for dyes that can be applied to surfaces like carbon black by introducing hydrophilic phosphate (B84403) groups. acs.orgacs.org

Reactive Dyes of Vinyl Sulfone Type

One of the most significant applications of 2-[(4-aminophenyl)sulfonyl]ethyl hydrogen sulfate is as a precursor for vinyl sulfone reactive dyes. wikipedia.orggoogle.comunilongmaterial.comlongwayeducation.com These dyes form a covalent bond with the fibers of textiles, such as cotton, resulting in excellent wash fastness and color stability. google.comlongwayeducation.com The vinyl sulfone group, generated from the 2-[(4-aminophenyl)sulfonyl]ethyl hydrogen sulfate intermediate under alkaline conditions, is the reactive "anchor" that attaches the dye molecule to the substrate. wikipedia.orglongwayeducation.com This class of dyes, which includes various types like EF, KN, M/KM, and ME, has become one of the largest and most important categories of reactive dyes. guidechem.comunilongmaterial.com The synthesis of these dyes often involves diazotizing the amino group of the intermediate and coupling it with other aromatic compounds to create a diverse palette of colors. researchgate.netmdpi.comresearchgate.net

Biomedical Applications, including Immunogen Conjugation

The reactivity of this compound derivatives also extends to the biomedical field, particularly in the preparation of immunogens.

Dextran-Specific Immunogen

A key example is the use of 2-[(4-aminophenyl)-sulfonyl]-ethyl hydrogen sulfate to create dextran-specific immunogens. nih.govscispace.com This involves chemically coupling polysaccharides like dextran (B179266) to protein carriers. The process leverages the reactivity of the derivative to form a stable linkage between the carbohydrate and the protein. scispace.com The resulting conjugate can then be used to elicit an immune response, generating antibodies specific to the dextran polysaccharide. scispace.com This technique is valuable for studying the immune response to carbohydrates and for the development of potential vaccines.

Integration into Polymeric Materials and Frameworks for Functional Properties

The structural features of aminophenyl compounds lend themselves to the construction of advanced polymeric materials with tailored functionalities.

Covalent Organic Frameworks (COFs) and Porous Polymers

Tetra(4-aminophenyl)porphyrin (TAPP), a molecule with four aminophenyl groups, is a prominent building block for creating Covalent Organic Frameworks (COFs) and other porous polymers. iu.edu.saiu.edu.sa COFs are crystalline, porous materials with well-defined structures and have shown promise in applications like gas adsorption and catalysis. iu.edu.sanih.gov The amino groups of TAPP can react with other monomers to form stable imine or imide linkages, resulting in robust, porous frameworks. iu.edu.saiu.edu.sa The properties of these COFs can be fine-tuned by selecting appropriate building blocks. iu.edu.sa Similarly, other aminophenyl derivatives can be incorporated into porous polymers to introduce specific functional groups and enhance their performance in areas such as carbon dioxide capture.

Derivatization Agent for Enhanced Analytical Detection

In the field of analytical chemistry, derivatives of 4-aminophenyl compounds are used to improve the detection of certain molecules.

Organic Acids in SFC-MS

The analysis of organic acids using techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS) can be challenging due to their poor ionization efficiency in the positive ion mode. researchwithrowan.comnih.govnsf.govrowan.edu To overcome this, a derivatization strategy using N-(4-aminophenyl)piperidine has been developed. researchwithrowan.comnih.govnsf.govrowan.edu By reacting the organic acids with this agent, a tag with high proton affinity is introduced, significantly enhancing their detection sensitivity in positive mode ESI-MS. nih.govnsf.govrowan.edu This method has been shown to improve detection limits for various organic acids by several orders of magnitude, enabling more accurate and sensitive analysis in complex biological samples. nih.govnsf.govrowan.edu

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-((4-Aminophenyl)sulfonyl)ethyl hydrogen sulfate |

| 2-aminobenzene-1,4-disulfonic acid |

| 2-aminobenzenesulfonic acid |

| 3-aminobenzenesulfonic acid |

| 4-aminobenzenesulfonic acid |

| This compound |

| Alendronic acid |

| Carbon black |

| Dextran |

| H-acid (1-amino-8-naphthol-3,6-disulfonicacid) |

| N-(4-aminophenyl)piperidine |

| Tetra(4-aminophenyl)porphyrin |

Catalytic Aspects Involving 4 Aminophenyl Hydrogen Sulfate and Analogues

Potential as a Brønsted Acid Catalyst or Co-catalyst

While direct catalytic applications of 4-aminophenyl hydrogen sulfate (B86663) are not extensively documented, its structure suggests a strong potential as a Brønsted acid catalyst. This potential is inspired by the demonstrated catalytic activity of other organic hydrogen sulfate compounds, such as caffeine (B1668208) hydrogen sulfate. Caffeine hydrogen sulfate has been effectively utilized as a recyclable solid acid catalyst for various organic syntheses, including the mechanochemical preparation of 2-arylbenzothiazoles. researchgate.netfigshare.comnih.gov It is prepared by the sulfonation of caffeine and acts as an efficient, water-soluble, and green catalyst. researchgate.net The reusability of caffeine hydrogen sulfate for up to five cycles without a significant loss of activity highlights the robustness of the hydrogen sulfate group in a catalytic context. figshare.comnih.gov

Further evidence for the potential of aminophenyl moieties in Brønsted acid catalysis comes from studies on charge-assisted hydrogen-bonded organic frameworks (CAHOFs). A notable example is a CAHOF self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane (B1314661) and 2,6-naphthalenedisulfonate. beilstein-journals.orgnih.govnih.gov This material functions as a recyclable Brønsted acid catalyst in reactions like the ring-opening of epoxides and the Diels-Alder reaction. beilstein-journals.orgnih.gov The catalytic activity stems from the protonated ammonium (B1175870) groups of the tetrakis(4-aminophenyl)methane moieties. beilstein-journals.org Given these examples, it is plausible that 4-aminophenyl hydrogen sulfate, which combines both an aminophenyl group and a hydrogen sulfate group, could function as a bifunctional catalyst or a Brønsted acid catalyst in its own right.

Design and Synthesis of Catalytic Materials Incorporating Aminophenyl Moieties

The aminophenyl moiety is a versatile building block in the design and synthesis of advanced catalytic materials. Researchers have successfully incorporated this functional group into various porous and high-surface-area structures, such as covalent organic frameworks (COFs) and aerogels, to create highly active and stable catalysts.

Charge-Assisted Hydrogen-Bonded Organic Frameworks (CAHOFs): A three-dimensional CAHOF was synthesized through an acid-base neutralization reaction between the tetrahydrochloride salt of tetrakis(4-aminophenyl)methane (TAPM) and disodium (B8443419) 2,6-naphthalenedisulfonate (NDS). beilstein-journals.orgnih.gov The resulting framework, F-1, is held together by hydrogen bonds between the sulfonate anions and the protonated ammonium cations of the TAPM units. beilstein-journals.orgresearchgate.net This self-assembly process yields a material with potential for catalytic applications due to its inherent Brønsted acidity. beilstein-journals.org

Porphyrin-Based Aerogels: Metal complexes of 5,10,15,20-tetrakis(4-aminophenyl)porphyrin have been covalently bonded to silica (B1680970) aerogel matrices. nih.govbohrium.commdpi.com The synthesis involves functionalizing the porphyrin rings with a silane (B1218182) linker, followed by complexation with metal ions like copper and iron. nih.gov These functionalized porphyrins are then co-gelled with tetramethoxysilane (B109134) and dried using supercritical carbon dioxide to produce hybrid aerogels. nih.govmdpi.com The resulting materials are highly porous and, unlike the insoluble porphyrin precursors, are compatible with aqueous media, making them suitable for environmental applications. nih.govbohrium.comnih.gov

Covalent Organic Frameworks (COFs): Aminophenyl porphyrins, such as 5,10,15,20-tetra(4-aminophenyl)porphyrin (TAPP), are used as building blocks for COFs. rsc.orgrsc.org For instance, an amine-linked COF was synthesized by condensing TAPP with an aldehyde in the presence of H₃PO₃, which also acted as a reducing agent to convert the imine bonds to more basic amine bonds. rsc.orgrsc.org This strategy enhances the catalytic activity of the resulting COF.

Performance Evaluation in Organic Transformations and Environmental Remediation

Catalysts derived from aminophenyl compounds have been evaluated in a range of applications, demonstrating their versatility and efficiency.

The CAHOF derived from tetrakis(4-aminophenyl)methane has shown to be an effective Brønsted acid catalyst for the ring-opening of epoxides with water and alcohols, as well as for catalyzing the Diels-Alder reaction between cyclopentadiene (B3395910) and methyl vinyl ketone in heptane. beilstein-journals.orgnih.gov The performance of this catalyst can be tuned by the choice of solvent, functioning as a purely heterogeneous catalyst in less polar media. beilstein-journals.org

In the realm of environmental remediation, Cu- and Fe-tetrakis(4-aminophenyl)porphyrin-silica hybrid aerogels have been successfully used for the mineralization of phenol (B47542), 3-chlorophenol, and 2,4-dichlorophenol. nih.govbohrium.comnih.govnih.gov These catalysts facilitate the oxidation of phenols into less harmful short-chained carboxylic acids under neutral conditions using hydrogen peroxide as an oxidant. nih.govbohrium.comnih.gov The high specific surface area and open mesoporous structure of the aerogels are crucial for their catalytic activity. bohrium.comnih.gov

| Catalyst | Reaction Type | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| CAHOF from Tetrakis(4-aminophenyl)methane | Epoxide Ring-Opening | Epoxides, water, alcohols | Effective Brønsted acid catalysis. | beilstein-journals.org, nih.gov |

| CAHOF from Tetrakis(4-aminophenyl)methane | Diels-Alder | Cyclopentadiene, methyl vinyl ketone | Catalytically active in non-polar solvents. | beilstein-journals.org, nih.gov |

| Cu/Fe-Tetrakis(4-aminophenyl)porphyrin Aerogel | Phenol Mineralization | Phenol, 3-chlorophenol, 2,4-dichlorophenol | Oxidation to carboxylic acids with H₂O₂. | nih.gov, bohrium.com, nih.gov |

Recyclability and Durability of this compound-Derived Catalysts

A key advantage of heterogeneous catalysts is their potential for recovery and reuse. Catalysts incorporating aminophenyl moieties have demonstrated good recyclability in various studies.

The CAHOF catalyst (F-1) synthesized from tetrakis(4-aminophenyl)methane can be easily recovered by centrifugation or filtration and recycled for subsequent reaction runs. beilstein-journals.orgnih.gov This recyclability is a significant advantage for sustainable chemical processes. researchgate.net

The porphyrin-silica hybrid aerogels, while effective, show a gradual decrease in activity in batch experiments and continuous-flow reactors. nih.govnih.gov This is attributed to the slow oxidation of the porphyrin ring by hydrogen peroxide. nih.govnih.gov However, the degradation is described as moderate, suggesting that with further optimization, these catalysts could find practical applications in environmental protection. nih.gov The covalent bonding of the porphyrin complexes to the silica support is a key design feature to enhance the catalyst's lifetime and prevent leaching. bohrium.commdpi.com

Similarly, porous polyimide materials functionalized with aminophenyl groups and loaded with palladium have been shown to be effective and recyclable catalysts for Suzuki cross-coupling reactions in water, maintaining their activity for at least four cycles. csic.es

Catalytic Activity in Specific Reactions

Mineralization of Phenols: As previously mentioned, Cu- and Fe-tetrakis(4-aminophenyl)porphyrin-silica hybrid aerogels are active catalysts for the mineralization of phenols. nih.govbohrium.comnih.gov These Fenton-like reactions utilize hydrogen peroxide to oxidize phenol and its chlorinated derivatives. nih.govmdpi.comnih.gov The reaction proceeds under neutral pH and converts the pollutants into non-toxic products. bohrium.com Studies have shown that the conversion of phenol can exceed 90% within an hour under optimized conditions. nih.gov However, the catalyst's stability is a concern, as the porphyrin ring can undergo self-oxidation, leading to a loss of activity. nih.gov

| Catalyst | Substrate | Oxidant | Conversion | Conditions | Reference |

|---|---|---|---|---|---|

| Cu/Fe-Tetrakis(4-aminophenyl)porphyrin Aerogel | Phenol | H₂O₂ | >90% in 1 hour | Catalyst:phenol:H₂O₂ molar ratio = 1:100:1400 | nih.gov |

| Cu/Fe-Tetrakis(4-aminophenyl)porphyrin Aerogel | 3-chlorophenol | H₂O₂ | Mineralization to short-chained carboxylic acids | Neutral pH | nih.gov, bohrium.com |

| Cu/Fe-Tetrakis(4-aminophenyl)porphyrin Aerogel | 2,4-dichlorophenol | H₂O₂ | Mineralization to short-chained carboxylic acids | Neutral pH | nih.gov, bohrium.com |

Hydrogen Peroxide Production: While not a direct application of this compound, materials containing aminophenyl building blocks have been investigated for the photocatalytic production of hydrogen peroxide (H₂O₂). For instance, a covalent organic framework (COF) was synthesized using 4-(4′-aminophenyl)-2,6-bis(4′′-aminophenyl)pyridine as a monomer. acs.org These types of materials, which incorporate triazine and pyridine (B92270) units, are designed to be efficient for H₂O₂ photogeneration from water and oxygen. acs.org The direct synthesis of H₂O₂ is a significant area of research, with palladium-based catalysts being extensively studied. mdpi.com

Other Organic Reactions: The CAHOF built from tetrakis(4-aminophenyl)methane has demonstrated catalytic activity in the Diels-Alder reaction and the ring-opening of epoxides, showcasing the potential of these materials in promoting fundamental organic transformations. beilstein-journals.orgnih.govnih.gov

Biochemical and Biological Research Pertaining to Sulfate Conjugates

Metabolic Pathways of Sulfate (B86663) Conjugation and Hydrolysis

Sulfate conjugation is a crucial phase II metabolic pathway that facilitates the detoxification and elimination of a wide array of endogenous and xenobiotic compounds. This biotransformation involves the transfer of a sulfonate group (SO₃⁻) from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule, such as 4-aminophenol (B1666318), the precursor to 4-aminophenyl hydrogen sulfate. The resulting sulfate ester is generally more water-soluble and readily excreted from the body.

The enzymatic catalysis of this reaction is primarily carried out by a family of enzymes known as sulfotransferases (SULTs). Specifically, the major human phenol (B47542) sulfotransferase, SULT1A1, is responsible for the sulfation of phenolic compounds, including 4-aminophenol. iarc.frnih.gov This enzyme plays a key role in chemical defense and is widely expressed in the body. nih.gov The metabolism of p-aminophenol in reconstructed human skin models also indicates biotransformation via N-acetylation to paracetamol (APAP), which then undergoes sulfation. europa.eu

The reverse reaction, hydrolysis of the sulfate ester bond, is catalyzed by sulfatases. Arylsulfatases are a class of sulfatases that hydrolyze arylsulfate esters, releasing the original phenol and an inorganic sulfate ion. d-nb.info This process can occur within the lysosome, as demonstrated by the novel lysosomal sulfatase, arylsulfatase K (ARSK), which shows activity towards arylsulfate pseudosubstrates. nih.govnih.gov The balance between sulfation by SULTs and hydrolysis by sulfatases is a critical determinant of the biological activity and residence time of phenolic compounds in the body. sigmaaldrich.com

| Metabolic Process | Key Enzyme(s) | Substrate(s) | Product(s) | Cellular Location |

| Sulfate Conjugation | Sulfotransferase 1A1 (SULT1A1) | 4-Aminophenol, PAPS | This compound, PAP | Cytosol |

| Sulfate Hydrolysis | Arylsulfatases (e.g., ARSK) | This compound | 4-Aminophenol, Inorganic Sulfate | Lysosome, Extracellular |

Role in Amino Acid and Sulfur Metabolism (e.g., Cysteine and Methionine Biosynthesis)

Sulfur is an essential element for life, forming a key component of the amino acids cysteine and methionine. The metabolism of sulfur-containing amino acids is a central biochemical pathway. nih.gov While a direct, documented role for this compound in the primary biosynthesis pathways of cysteine and methionine is not established, its existence as a sulfated compound connects it to the broader sulfur metabolic network.

The biosynthesis of cysteine, the first organic molecule containing reduced sulfur, originates from the assimilation of inorganic sulfate. researchgate.net This pathway involves the activation of sulfate to form 5'-adenylylsulfate (APS), which is then reduced to sulfite (B76179) and subsequently to sulfide (B99878). researchgate.net The sulfide is then incorporated into O-acetylserine to form cysteine. researchgate.net Methionine is subsequently synthesized from cysteine through the transsulfuration pathway, which involves intermediates like homocysteine. nih.govnih.gov

The degradation of this compound by arylsulfatases releases inorganic sulfate. d-nb.info This released sulfate could theoretically enter the sulfate assimilation pathway to be utilized for the de novo synthesis of cysteine and methionine, particularly in organisms or environments where sulfate is a limiting nutrient. msdmanuals.com Furthermore, sulfate-reducing bacteria can utilize sulfate as a terminal electron acceptor in their respiration, linking the metabolism of sulfated compounds to their energy conservation and the global sulfur cycle. nih.govnih.gov The metabolism of this compound can therefore be seen as a potential source of inorganic sulfate, which is a fundamental building block for sulfur-containing amino acids.

| Metabolic Pathway | Key Intermediate(s) | Connection to this compound |

| Cysteine Biosynthesis | Inorganic Sulfate, APS, Sulfide | Hydrolysis of this compound releases inorganic sulfate, a precursor for this pathway. |

| Methionine Biosynthesis | Cysteine, Homocysteine | Synthesized from cysteine, which requires a sulfur source that can be derived from sulfate. |

| Transsulfuration Pathway | Homocysteine, Cysteine | Interconverts methionine and cysteine, relying on the availability of sulfur. |

Microbial Biotransformation and Detoxification Pathways (e.g., Sulfate-Reducing Bacteria, Aminophenol Metabolite Degradation)

Microorganisms play a critical role in the biotransformation and detoxification of aromatic compounds, including aminophenols. mdpi.com Several bacterial strains have been identified that can utilize 4-aminophenol, the precursor to this compound, as a sole source of carbon, nitrogen, and energy. asm.orgresearchgate.net

A common microbial degradation pathway for 4-aminophenol involves an initial hydroxylation step. For instance, Burkholderia sp. strain AK-5 converts 4-aminophenol into 1,2,4-trihydroxybenzene via the intermediate 1,4-benzenediol. asm.orgnih.gov The aromatic ring of 1,2,4-trihydroxybenzene is then cleaved by a dioxygenase enzyme, leading to the formation of maleylacetic acid, which can enter central metabolic pathways. asm.org Similarly, Pseudomonas sp. strain ST-4 has been shown to degrade 4-aminophenol, with evidence suggesting that the genes responsible for this degradation are located on a plasmid. researchgate.net

Sulfate-reducing bacteria (SRB) are a diverse group of anaerobic microorganisms that utilize sulfate as a terminal electron acceptor for the oxidation of organic compounds, producing hydrogen sulfide (H₂S) as a final product. nih.govfrontiersin.org While direct degradation of this compound by SRB is not extensively documented, their metabolic capabilities suggest a potential role. For example, the anaerobic bacterium Desulfobacterium anilini is capable of degrading aniline (B41778), a related aromatic amine, by first carboxylating it to 4-aminobenzoic acid. nih.gov Given their metabolic flexibility, it is plausible that some SRB could utilize the aminophenol moiety of this compound as an electron donor while using the sulfate group as an electron acceptor in an intramolecular redox process or in consortia with other microbes. frontiersin.org

| Microorganism | Degradation Pathway of 4-Aminophenol | Key Metabolites |

| Burkholderia sp. strain AK-5 | Hydroxylation followed by ring cleavage | 1,4-Benzenediol, 1,2,4-Trihydroxybenzene, Maleylacetic acid |

| Pseudomonas sp. strain ST-4 | Plasmid-encoded degradation | Not fully elucidated |

| Desulfobacterium anilini | Anaerobic degradation of aniline (related compound) | 4-Aminobenzoic acid, Benzoyl-CoA |

Enzymatic Reactions Involving Aminophenyl Sulfate Substrates

The sulfate ester bond in aminophenyl sulfates is a target for several classes of enzymes, making these compounds useful as substrates for studying enzyme activity and specificity.

Sulfotransferases (SULTs): As mentioned, SULTs catalyze the formation of sulfate esters. Aminophenols are effective substrates for these enzymes. Research comparing 2-aminophenol (B121084) and 4-nitrophenol (B140041) as substrates for the major human hepatic sulfotransferase, SULT1A1, found that 2-aminophenol is a more suitable probe for quantifying SULT1A1 activity due to its high affinity and lower substrate inhibition. nih.gov This highlights the specificity of SULTs for different isomers of aminophenol.

Arylsulfatases (ARS): These enzymes catalyze the hydrolysis of arylsulfate esters. Various arylsulfatases from bacteria, fungi, and mammals can act on aminophenyl sulfate analogs. For example, arylsulfatase from Pseudomonas aeruginosa is repressed by sulfate and cysteine and shows activity on 4-nitrocatechol (B145892) sulfate. d-nb.info The arylsulfatase from Mycobacterium species can utilize p-nitrophenyl sulfate as a substrate. microbiologyresearch.org The recently characterized human lysosomal arylsulfatase K (ARSK) also demonstrates activity against pseudosubstrates like p-nitrocatechol sulfate and p-nitrophenyl sulfate at an acidic pH optimum, suggesting its role in the degradation of lysosomal sulfated compounds. nih.govnih.gov The activity of these enzymes is often assayed using chromogenic or fluorogenic sulfated substrates. researchgate.net

The interaction of aminophenyl-containing compounds with other enzymes has also been noted. For instance, hydrogenases, which are key enzymes in hydrogen metabolism, can be immobilized on electrodes modified with 4-aminophenyl groups for applications in biofuel cells. acs.orgcsic.es

| Enzyme | Enzyme Class | Substrate(s) | Reaction Type | Research Context/Significance |

| Sulfotransferase 1A1 (SULT1A1) | Transferase | 2-Aminophenol, 4-Nitrophenol, PAPS | Sulfation (conjugation) | Key enzyme in xenobiotic detoxification; 2-aminophenol is a selective probe substrate. nih.gov |

| Arylsulfatase (from P. aeruginosa) | Hydrolase | 4-Nitrocatechol sulfate | Hydrolysis (desulfation) | Sulfur acquisition and metabolism in bacteria. d-nb.info |

| Arylsulfatase K (ARSK) | Hydrolase | p-Nitrocatechol sulfate, p-Nitrophenyl sulfate | Hydrolysis (desulfation) | Human lysosomal degradation of sulfated molecules. nih.govnih.gov |

| Arylsulfatase (from Mycobacterium) | Hydrolase | p-Nitrophenyl sulfate | Hydrolysis (desulfation) | Used in taxonomic studies and for species identification. microbiologyresearch.org |

Environmental Fate and Degradation Studies on 4 Aminophenyl Hydrogen Sulfate and Its Transformation Products

Abiotic and Biotic Degradation Mechanisms in Environmental Compartments

The degradation of 4-aminophenyl hydrogen sulfate (B86663) in the environment is expected to proceed through both abiotic (non-biological) and biotic (biological) pathways. The presence of the sulfate ester linkage and the aromatic amine structure suggests susceptibility to several transformation processes.

Abiotic Degradation:

Hydrolysis: The ester linkage in 4-aminophenyl hydrogen sulfate can be susceptible to hydrolysis, a chemical reaction with water. The rate of hydrolysis is influenced by pH and temperature. In aquatic environments, this process would likely cleave the sulfate group, yielding 4-aminophenol (B1666318) and sulfuric acid. While specific data for this compound is unavailable, studies on other phenyl sulfates suggest that hydrolysis can be a significant degradation pathway.

Photodegradation: Aromatic compounds can undergo photodegradation upon exposure to sunlight. The rate and products of photodegradation depend on the wavelength of light and the presence of other photosensitizing substances in the environment. It is plausible that this compound could be transformed by photolytic processes, leading to the alteration of its chemical structure.

Biotic Degradation:

Microbial Hydrolysis: Microorganisms in soil and water possess a wide array of enzymes, including sulfatases, which can catalyze the hydrolysis of sulfate esters. This enzymatic cleavage would be a primary biotic degradation pathway, resulting in the formation of 4-aminophenol and sulfate.

Biodegradation of 4-Aminophenol: Once formed, 4-aminophenol is known to be biodegradable by various microorganisms. asm.org The degradation pathway of 4-aminophenol in Burkholderia sp. strain AK-5, for instance, involves conversion to 1,4-benzenediol and subsequently to 1,2,4-trihydroxybenzene, which then undergoes ring cleavage. asm.org

Desulfonation: Some bacteria are capable of directly removing the sulfonate group from aromatic compounds, a process known as desulfonation. d-nb.infod-nb.info This mechanism allows the organisms to utilize the sulfonated compound as a source of sulfur for growth. d-nb.infod-nb.infonih.gov It is possible that specific microbial communities could utilize this compound in this manner, cleaving the C-S bond to release sulfite (B76179) or sulfate.

| Degradation Mechanism | Type | Description | Potential Products |

| Hydrolysis | Abiotic | Cleavage of the sulfate ester bond by water. | 4-Aminophenol, Sulfuric Acid |

| Photodegradation | Abiotic | Transformation of the molecule by sunlight. | Various photoproducts |

| Microbial Hydrolysis | Biotic | Enzymatic cleavage of the sulfate ester by microorganisms. | 4-Aminophenol, Sulfate |

| Biodegradation of 4-Aminophenol | Biotic | Microbial breakdown of the 4-aminophenol intermediate. | 1,4-Benzenediol, 1,2,4-Trihydroxybenzene, Ring cleavage products |

| Desulfonation | Biotic | Direct microbial cleavage of the sulfonate group. | 4-Aminophenol, Sulfite/Sulfate |

Fate and Transport in Aquatic and Terrestrial Ecosystems

The fate and transport of this compound in the environment are governed by its physical and chemical properties, as well as the characteristics of the receiving ecosystem.

Aquatic Ecosystems:

In aquatic environments, the water solubility of this compound will influence its distribution. As a sulfate salt, it is expected to be soluble in water. Its transport will be largely dictated by water currents and flow. The primary degradation pathways in aquatic systems are likely to be hydrolysis (both abiotic and biotic) and photodegradation in sunlit surface waters. The resulting 4-aminophenol may then be further biodegraded by aquatic microorganisms. Adsorption to suspended solids and sediments could occur, but the extent would depend on the specific properties of the sediments and the water chemistry.

Terrestrial Ecosystems:

In soil environments, this compound is expected to have some mobility due to its water solubility. Its transport through the soil profile will be influenced by factors such as soil type, organic matter content, and pH. Biodegradation by soil microorganisms is anticipated to be a major degradation pathway. The amino group may influence its adsorption to soil particles, particularly those with a net negative charge. The degradation product, 4-aminophenol, is also subject to microbial degradation in soil.

| Ecosystem | Key Transport Processes | Primary Degradation Pathways |

| Aquatic | Water currents, Advection, Dispersion | Hydrolysis, Photodegradation, Microbial degradation |

| Terrestrial | Leaching, Runoff | Microbial degradation, Adsorption to soil particles |

Characterization of Environmental Transformation Products and Byproducts (e.g., Hydrogen Sulfide)

The degradation of this compound is expected to lead to the formation of several transformation products.

4-Aminophenol: As discussed, this is a likely primary transformation product resulting from the hydrolysis of the sulfate ester.

Sulfate: The cleavage of the sulfate group will release sulfate ions (SO₄²⁻) into the environment.

Further Degradation Products of 4-Aminophenol: The microbial degradation of 4-aminophenol can lead to the formation of intermediates such as 1,4-benzenediol and 1,2,4-trihydroxybenzene before the aromatic ring is cleaved. asm.org Subsequent breakdown can result in simpler organic acids.

Hydrogen Sulfide (B99878) (H₂S): The formation of hydrogen sulfide from this compound is not a direct transformation product. However, under anaerobic (oxygen-deficient) conditions, the sulfate released from the initial degradation can be used by sulfate-reducing bacteria as an electron acceptor. This process, known as dissimilatory sulfate reduction, results in the production of hydrogen sulfide, a colorless gas with a characteristic rotten egg odor. Therefore, in anoxic sediments or waterlogged soils where this compound degradation occurs, subsequent microbial activity could lead to the generation of hydrogen sulfide.

| Transformation Product | Formation Pathway | Environmental Significance |

| 4-Aminophenol | Hydrolysis of the parent compound | Biodegradable intermediate |

| Sulfate (SO₄²⁻) | Hydrolysis of the parent compound | Can be utilized by organisms or reduced to H₂S under anaerobic conditions |

| 1,4-Benzenediol | Microbial oxidation of 4-aminophenol | Intermediate in the biodegradation pathway of 4-aminophenol |

| 1,2,4-Trihydroxybenzene | Microbial oxidation of 1,4-benzenediol | Intermediate in the biodegradation pathway of 4-aminophenol |

| Hydrogen Sulfide (H₂S) | Microbial reduction of sulfate under anaerobic conditions | Toxic gas, can impact aquatic life and contribute to odor issues |

Cutting Edge Analytical Methodologies for 4 Aminophenyl Hydrogen Sulfate Research

High-Resolution Spectroscopic Characterization (e.g., NMR, UV-Vis, FT-IR)

Spectroscopic methods are fundamental to the elucidation of the molecular structure of 4-Aminophenyl hydrogen sulfate (B86663), providing detailed information about its constituent functional groups and their chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for 4-Aminophenyl hydrogen sulfate is not widely published, predicted NMR data can be inferred from its structure. guidechem.com For related compounds like 4,4′-Diaminodiphenylamine Sulfate, ¹H NMR signals for aromatic protons typically appear in the range of δ 6.5–7.2 ppm, with amine protons showing at δ 4.8–5.2 ppm in DMSO-d₆. The analysis of substituted anilines and phenylsulfamates further supports the expected chemical shifts in the aromatic region. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information on the electronic transitions within the molecule, particularly the π → π* transitions of the aromatic ring. For a related compound, 4,4′-diaminodiphenylsulfone sulfate, absorption bands are observed in the UV range at approximately 215 nm, 257 nm, and 290 nm, which are attributed to the π → π* transitions of the organic cation. rsc.org In another study involving a cerium-complexed derivative, a peak around 250 nm was noted, corresponding to the π → π* transition. researchgate.net Analysis of 4-aminophenol (B1666318), a structural precursor, shows a UV detection wavelength of 275 nm. sielc.com

Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the specific functional groups present in this compound by detecting their characteristic vibrational frequencies. For the related compound 4,4′-Diaminodiphenylamine Sulfate, FT-IR spectra show characteristic N-H stretches at 3300–3400 cm⁻¹ and prominent bands for the sulfate anion (SO₄²⁻) around 1100 cm⁻¹. The presence of a sulfonyl group (S=O) in analogous molecules is confirmed by strong absorption bands in the 1350-1150 cm⁻¹ region. mdpi.com

| Spectroscopic Technique | Expected Spectral Features for this compound | Reference Compounds/Data Source |

| ¹H NMR | Aromatic Protons (phenyl ring): δ 6.5-7.5 ppm; Amine Protons (-NH₂): δ 4.5-5.5 ppm | Predicted data guidechem.com, Data from 4,4′-Diaminodiphenylamine Sulfate |

| ¹³C NMR | Aromatic Carbons: δ 110-150 ppm | Predicted data guidechem.com |

| UV-Vis | Absorption Maxima (λmax) ~250-290 nm (π → π* transitions) | Data from 4,4′-diaminodiphenylsulfone sulfate rsc.org and a Ce³⁺ complex researchgate.net |

| FT-IR | N-H stretch: ~3300-3400 cm⁻¹; S=O stretch: ~1350-1150 cm⁻¹; S-O stretch: ~1250-1050 cm⁻¹ | Data from 4,4′-Diaminodiphenylamine Sulfate and other sulfonyl compounds mdpi.com |

Advanced Chromatographic Techniques (e.g., HPLC, SFC) Coupled with Mass Spectrometry

Chromatographic methods are essential for the separation, identification, and quantification of this compound and its impurities. Coupling these techniques with mass spectrometry provides unparalleled sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) HPLC is the workhorse technique for the analysis of non-volatile compounds like this compound. Reverse-phase (RP) HPLC methods are commonly employed. For the closely related compound 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate, successful separation is achieved using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid on a Newcrom R1 column. sielc.com For applications requiring mass spectrometry (MS) detection, volatile buffers such as formic acid are used instead of phosphoric acid to ensure compatibility with the MS interface. sielc.comsielc.com The use of C18 columns is also prevalent in the analysis of related aminophenyl compounds. sielc.comresearchgate.net Ultra-High-Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes (e.g., <3 µm), offers faster analysis times and improved resolution. sielc.comsielc.com

Mass Spectrometry (MS) Coupling When coupled with HPLC, mass spectrometry acts as a powerful detector, providing molecular weight and structural information. Electrospray ionization (ESI) is a common ionization technique for such polar compounds. The high-resolution capabilities of modern mass spectrometers allow for the accurate determination of the elemental composition and aid in the identification of unknown impurities. lcms.cz

| HPLC Method Parameters for Related Aminophenyl Sulfates | |

| Column | Newcrom R1 (Reverse-Phase) sielc.com, Primesep 100 (Mixed-Mode) sielc.com, C18 researchgate.net |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (for UV detection) sielc.comsielc.com; Acetonitrile, Water, Formic Acid (for MS detection) sielc.comsielc.com |

| Detector | UV (e.g., 275 nm) sielc.com, Mass Spectrometry (MS) sielc.comsielc.com |

Supercritical Fluid Chromatography (SFC) SFC has emerged as a valuable alternative to HPLC, particularly for the analysis of polar compounds. It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. While specific SFC methods for this compound are not widely documented, the technique has been successfully applied to other polar analytes. For instance, in the analysis of organic acids, chemical derivatization with a high proton affinity tag like N-(4-aminophenyl)piperidine has been shown to significantly enhance detection sensitivity in SFC-MS, especially when using positive mode ESI. nsf.gov This approach could potentially be adapted for the analysis of this compound and its acidic metabolites.

Structural Elucidation via X-ray Crystallography and Diffraction Techniques

| Crystallographic Data for Related Aminophenyl Sulfate Compounds | ||

| Compound | Crystal System | Space Group |

| 4,4′-Diammoniumdiphenylsulfone sulfate | Monoclinic | P2₁ |

| 3,3′-Diammoniumdiphenylsulfone sulfate | Monoclinic | P2₁/c |

| Tetrakis(4-aminophenyl)methane-NDS Framework | Monoclinic | P2₁/c |

Data sourced from studies on analogous compounds. nih.govbeilstein-journals.org

Quantitative Determination and Impurity Profiling (e.g., p-chloroaniline)

The quantitative analysis of this compound and the profiling of its impurities are critical for quality control. HPLC with UV or MS detection is the primary method for these determinations.

A significant process-related impurity in the synthesis of related compounds, such as parabase ester, is p-chloroaniline. google.com This impurity arises from the chlorosulfonation of acetanilide (B955) during the synthetic process. google.com Due to toxicological concerns, its presence is strictly controlled. German patents describe efforts to reduce p-chloroaniline content from levels of 500-2000 ppm down to less than 200 ppm, utilizing specialized HPLC methods for its determination. google.com Other regulatory guidelines suggest a limit of no more than 0.25% for p-chloroaniline impurity, also measured by HPLC. google.com

The development of validated HPLC methods is crucial for accurate quantification. Such methods are typically validated for linearity, accuracy, precision, and specificity. science.gov For example, a validated RP-HPLC method for determining 4-amino benzene (B151609) sulphonamide, a related compound, demonstrated linearity over a wide concentration range with a correlation coefficient (r²) of 0.999. wu.ac.th These established methodologies provide a robust framework for the quality assessment of this compound.

| Impurity | Origin | Analytical Method | Typical Limits | Reference |

| p-Chloroaniline | Synthesis byproduct (chlorination of acetanilide intermediate) | HPLC-UV | < 200 ppm; < 0.25% | google.comgoogle.com |

Computational Chemistry and Theoretical Modeling of 4 Aminophenyl Hydrogen Sulfate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Aminophenyl hydrogen sulfate (B86663). Methods like Density Functional Theory (DFT) are employed to determine the molecule's electronic structure, which in turn predicts its reactivity. mdpi.comaspbs.com

Key electronic properties are often analyzed through the lens of Frontier Molecular Orbital (FMO) theory. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A smaller gap generally implies higher reactivity. mdpi.com For 4-Aminophenyl hydrogen sulfate, the HOMO is expected to be localized primarily on the electron-rich aminophenyl group, while the LUMO would likely be centered around the electron-withdrawing sulfate group.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. mdpi.comresearchgate.net For this compound, the MEP map would show negative potential (red and yellow regions) around the oxygen atoms of the sulfate group, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the amino group's hydrogen atoms, highlighting them as sites for nucleophilic attack. mdpi.com

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively High | Indicates good electron-donating ability of the aminophenyl moiety. |

| LUMO Energy | Relatively Low | Indicates the sulfate group's ability to accept electrons. |

| HOMO-LUMO Gap | Moderate | Suggests moderate kinetic stability and chemical reactivity. mdpi.com |

| MEP - Negative Region | Localized on Sulfate Group Oxygens | Predicts sites for electrophilic attack. mdpi.com |

| MEP - Positive Region | Localized on Amino Group Hydrogens | Predicts sites for nucleophilic attack. mdpi.com |

This table is a representation of expected values based on theoretical principles and data from analogous compounds. Actual values would require specific DFT calculations for this compound.

Density Functional Theory (DFT) Studies of Reaction Pathways and Energy Landscapes

DFT is a powerful computational method for elucidating the mechanisms of chemical reactions involving this compound. aps.orgacs.org By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and determine the activation energies (energy barriers) for each step. acs.orgresearchgate.net

A notable application of DFT is in studying the condensation reaction of 2-((4-aminophenyl)sulfonyl)ethyl hydrogen sulfate with alendronic acid, a derivative of the title compound. acs.org In this study, DFT calculations were used to uncover the reaction mechanism and the energy barrier associated with the process. acs.org Such studies are crucial for understanding reaction feasibility and for optimizing reaction conditions to improve yield and selectivity.

The process involves identifying all possible intermediates and transition states on the potential energy surface. rsc.org The calculated energy landscape provides a detailed picture of the reaction's progress, highlighting the most favorable pathway. researchgate.netrsc.org For instance, in reactions such as sulfonation or coupling, DFT can help determine whether the reaction proceeds through a stepwise or concerted mechanism and can identify the rate-determining step. acs.org

Table 2: Illustrative DFT Data for a Hypothetical Reaction of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Structural Features |

| 1 | Reactants (4-APH + Electrophile) | 0.0 | Isolated molecules |

| 2 | Transition State 1 | +15.2 | Formation of a new bond |

| 3 | Intermediate 1 | -5.4 | Covalent adduct |

| 4 | Transition State 2 | +10.8 | Proton transfer |

| 5 | Products | -12.7 | Final substituted product |

This table presents hypothetical data to illustrate the output of a DFT study on a reaction pathway. The values are for demonstrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its conformational flexibility and interactions with other molecules, such as solvents or reactants. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves over time. researchgate.net

Conformational analysis through MD can reveal the preferred three-dimensional structures of the molecule in different environments. nih.gov For this compound, this would involve studying the rotation around the C-N and C-S bonds to identify the most stable conformers. The presence of different functional groups, like the amino and sulfate groups, can lead to specific intramolecular hydrogen bonds that stabilize certain conformations. nih.gov

Furthermore, MD simulations are invaluable for understanding intermolecular interactions. scribd.comlibretexts.orgcolorado.edu They can quantify the extent and nature of hydrogen bonding between this compound and solvent molecules (e.g., water) or between multiple molecules of the compound itself. nih.govtue.nl This information is critical for predicting solubility, aggregation behavior, and the initial steps of crystallization or reaction in solution. The simulations can track the number and lifetime of hydrogen bonds, providing a detailed picture of the molecular environment. researchgate.net

In Silico Design of Novel Derivatives and Catalytic Systems

The computational framework established for this compound can be extended to the in silico design of novel derivatives with tailored properties. nih.govmdpi.combrieflands.comresearchgate.net By systematically modifying the parent structure—for example, by adding or changing substituent groups on the phenyl ring—and then recalculating the electronic and structural properties, researchers can screen a large number of potential candidates virtually.

This approach is highly efficient for identifying derivatives with enhanced reactivity, improved solubility, or specific biological activity. mdpi.com For instance, if the goal is to develop a more potent precursor for a pharmaceutical agent, computational models can predict how different functional groups would affect the molecule's binding affinity to a target protein. cyberleninka.ru